molecular formula C10H13ClS B14335823 Benzene, [2-[(2-chloroethyl)thio]ethyl]- CAS No. 99188-19-9

Benzene, [2-[(2-chloroethyl)thio]ethyl]-

Cat. No.: B14335823
CAS No.: 99188-19-9
M. Wt: 200.73 g/mol
InChI Key: VZLPYBXPXHRGGF-UHFFFAOYSA-N
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Description

Benzene, [2-[(2-chloroethyl)thio]ethyl]- is an organic compound that features a benzene ring substituted with a [2-[(2-chloroethyl)thio]ethyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-[(2-chloroethyl)thio]ethyl]- typically involves the reaction of benzene with [2-[(2-chloroethyl)thio]ethyl] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of Benzene, [2-[(2-chloroethyl)thio]ethyl]- follows similar principles but is optimized for large-scale synthesis. This involves using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzene, [2-[(2-chloroethyl)thio]ethyl]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, [2-[(2-chloroethyl)thio]ethyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [2-[(2-chloroethyl)thio]ethyl]- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. These reactions can affect biological pathways and molecular interactions, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-chloroethyl)-: Similar structure but lacks the thioether linkage.

    Benzene, (2-chloroethenyl)-: Contains a double bond instead of a single bond in the side chain.

Uniqueness

Benzene, [2-[(2-chloroethyl)thio]ethyl]- is unique due to the presence of the thioether linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

99188-19-9

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)ethylbenzene

InChI

InChI=1S/C10H13ClS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

VZLPYBXPXHRGGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCCCl

Origin of Product

United States

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